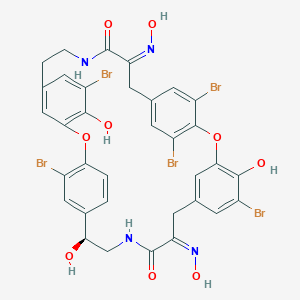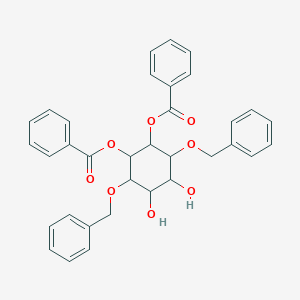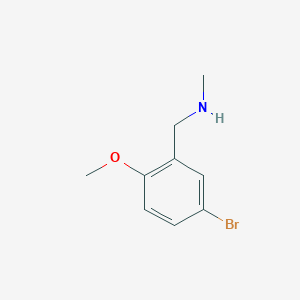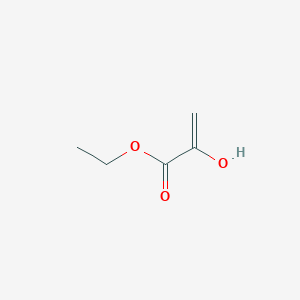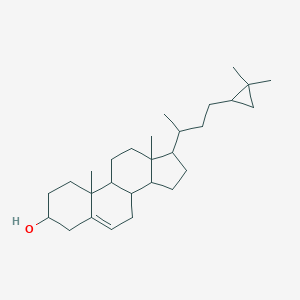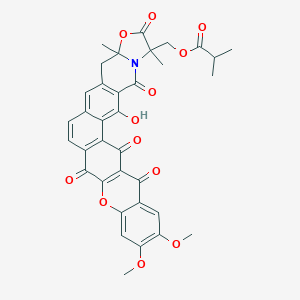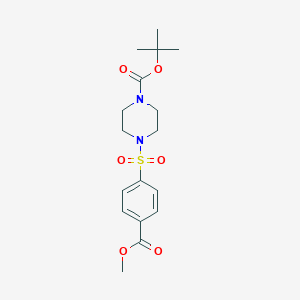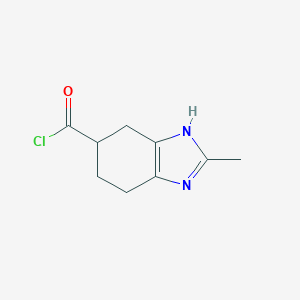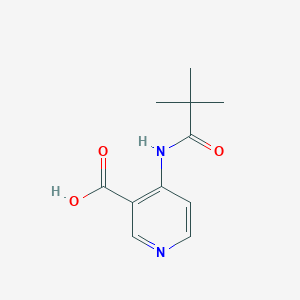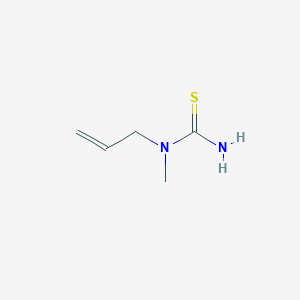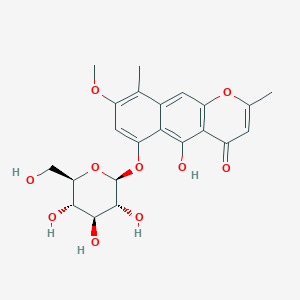
Quinquangulin-6-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinquangulin-6-glucoside is a naturally occurring compound that belongs to the family of flavonoids. It is found in various plants, including the bark of the oak tree and the leaves of the tea plant. This compound has been studied extensively for its potential health benefits, including its ability to act as an antioxidant, anti-inflammatory, and anticancer agent.
作用機序
Quinquangulin-6-glucoside works by inhibiting the activity of certain enzymes and signaling pathways in the body. This can help to reduce oxidative stress and inflammation, which are both factors that contribute to the development of various diseases.
生化学的および生理学的効果
Research has shown that quinquangulin-6-glucoside can have a range of biochemical and physiological effects on the body. These include reducing oxidative stress, reducing inflammation, improving insulin sensitivity, and promoting cell growth and differentiation.
実験室実験の利点と制限
One advantage of using quinquangulin-6-glucoside in lab experiments is that it is a naturally occurring compound, which means it is generally considered safe and non-toxic. Additionally, it has been extensively studied, which means there is a wealth of information available about its properties and potential health benefits. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale studies.
将来の方向性
There are many potential future directions for research on quinquangulin-6-glucoside. One area of interest is its potential use as an anticancer agent. Research has shown that this compound has the ability to inhibit the growth and spread of cancer cells, which makes it a promising candidate for further study. Additionally, there is interest in exploring the potential of this compound as a treatment for various inflammatory conditions, such as arthritis and asthma. Finally, there is interest in studying the potential of quinquangulin-6-glucoside as a treatment for various metabolic disorders, such as diabetes and obesity.
合成法
Quinquangulin-6-glucoside can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to extract the compound from the plant material. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in a laboratory setting.
科学的研究の応用
Quinquangulin-6-glucoside has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that this compound has antioxidant properties, which means it can help to protect cells from damage caused by free radicals. Additionally, it has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
特性
CAS番号 |
132922-82-8 |
|---|---|
製品名 |
Quinquangulin-6-glucoside |
分子式 |
C22H24O10 |
分子量 |
448.4 g/mol |
IUPAC名 |
5-hydroxy-8-methoxy-2,9-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |
InChI |
InChI=1S/C22H24O10/c1-8-4-11(24)17-13(30-8)5-10-9(2)12(29-3)6-14(16(10)19(17)26)31-22-21(28)20(27)18(25)15(7-23)32-22/h4-6,15,18,20-23,25-28H,7H2,1-3H3/t15-,18-,20+,21-,22-/m1/s1 |
InChIキー |
LMHFPNXXSGHPCH-BZGGIJSCSA-N |
異性体SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)C |
SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |
正規SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |
その他のCAS番号 |
132922-82-8 |
同義語 |
QQG-GP quinquangulin-6-glucoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
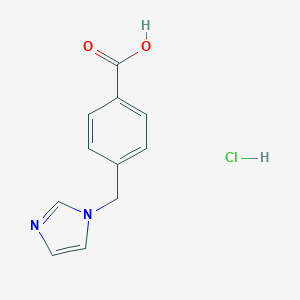
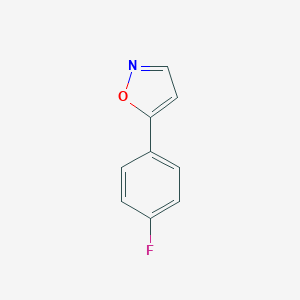
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
